
3-((2,3-Difluorophenyl)fluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,3-Difluorophenyl)fluoromethyl)azetidine is a chemical compound characterized by the presence of a fluoromethyl group attached to an azetidine ring, which is further substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Difluorophenyl)fluoromethyl)azetidine typically involves the reaction of 2,3-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Difluorophenyl)fluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst at room temperature.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
3-((2,3-Difluorophenyl)fluoromethyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2,3-Difluorophenyl)fluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoromethyl group and the azetidine ring contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies on the compound’s binding interactions and effects on cellular processes are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(Fluoromethyl)azetidine
- 3-((2,3-Difluorophenyl)methyl)azetidine
- 3-(2,3-Difluorophenyl)azetidine
Uniqueness
3-((2,3-Difluorophenyl)fluoromethyl)azetidine is unique due to the presence of both a fluoromethyl group and a 2,3-difluorophenyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)-fluoromethyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-3-1-2-7(10(8)13)9(12)6-4-14-5-6/h1-3,6,9,14H,4-5H2 |
InChI Key |
RLGIEZBEUYYQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=C(C(=CC=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


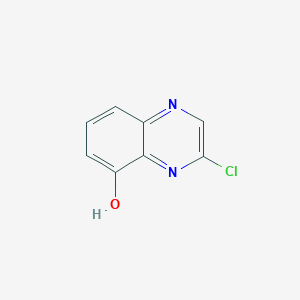
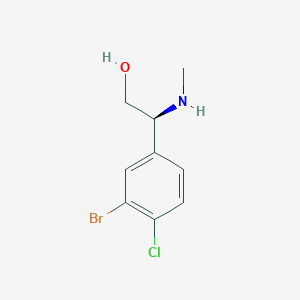
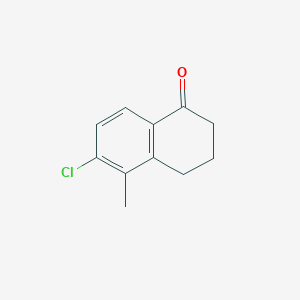
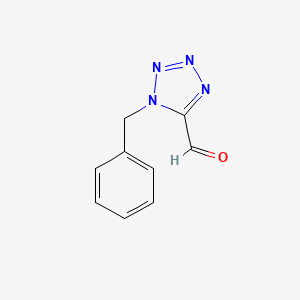

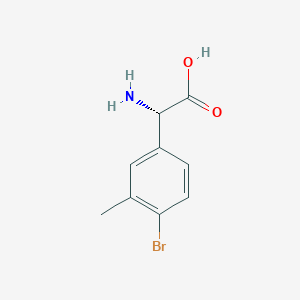
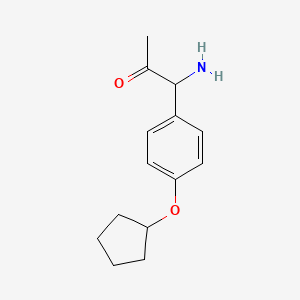
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)

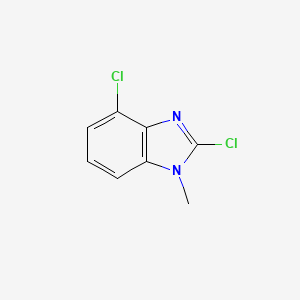
![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)

![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)
